Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
Description
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a tertiary amine-containing ester with a branched alkyl chain and a diethylamino-propylamine substituent. This compound belongs to a class of aminoalkyl esters, which are often utilized as intermediates in organic synthesis, pharmaceuticals, or polymer chemistry due to their reactivity and amphiphilic properties. The presence of both ester and amine functional groups allows for diverse reactivity, including hydrolysis, nucleophilic substitution, or participation in polymerization reactions.
Properties
IUPAC Name |
methyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-10-11(3)12(15)16-4/h11,13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRODSRQGJBALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate typically involves the reaction of 3-(diethylamino)propylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically purified using distillation or crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to changes in their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related compounds and their properties based on the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate (Target) | C₁₁H₂₂N₂O₂ (inferred) | ~214.3 (calculated) | Ester, tertiary amine | Amphiphilic; potential for pH-responsive behavior, ester hydrolysis susceptibility | Organic synthesis, polymer precursors | Inferred |
| 3-(Diethylamino)propyl cinnamate | C₁₆H₂₃NO₂ | 261.40 | Ester, tertiary amine, aromatic | Higher hydrophobicity (cinnamate group); used as Apothesine (local anesthetic) | Pharmaceuticals, topical formulations | |
| Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate | C₁₈H₁₆N₆O₅ | 396.35 | Ester, cyano, pyridine, pyrimidinyl | Heterocyclic conjugation; UV/Vis activity | α-amino acid derivative synthesis | |
| 8,8′-[[[[3-(Diethylamino)propyl]thio]carbonyl]imino]bis-octanoic Acid, 1,1′-Di-(2Z)-2-nonen-1-yl Ester | C₄₄H₇₈N₂O₄S₂ | 787.28 | Thioester, tertiary amine, unsaturated | Enhanced lipophilicity; siRNA delivery applications | Drug delivery systems | |
| 3-(Diethylamino)propylamine | C₈H₂₀N₂ | 144.26 | Tertiary amine | High basicity; precursor for quaternary ammonium compounds | Surfactants, ligand synthesis |
Physicochemical and Functional Behavior
- Thermoresponsive Polymers (): While the target compound is a small molecule, polymers incorporating the 3-(diethylamino)propyl group (e.g., poly(N-[3-(diethylamino)propyl]methacrylamide)) exhibit pH- and thermo-responsive behavior. The diethylamino group’s protonation-deprotonation equilibria influence solubility, suggesting that the target compound may act as a pH-sensitive surfactant or crosslinker in polymer systems .
- Light Scattering Analysis (): Light scattering techniques (e.g., Zimm’s method) are critical for characterizing macromolecular solutions.
Biological Activity
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C13H25N2O2, with a molecular weight of approximately 243.37 g/mol. The compound features a diethylamino group linked to a propyl chain and a methylpropanoate moiety, which contributes to its unique reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diethylamino group can modulate the activity of various biological receptors, potentially influencing neurotransmitter levels and signaling pathways. This interaction may facilitate its role as a biochemical probe in enzyme studies and metabolic pathway investigations .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects in mammalian cells. For instance, benzopsoralens with diethylaminomethyl groups demonstrated marked inhibition of cell proliferation, suggesting potential applications in cancer therapy .
- Cytotoxicity : In studies involving human HeLa cells and murine L1210 leukemia cells, related compounds exhibited low micromolar IC50 values, indicating strong cytotoxic properties. These findings suggest that this compound could have similar effects .
- Enzyme Interaction : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in drug development .
Case Studies
- Cytotoxicity Screening : A study screened various derivatives for cytotoxicity against human cancer cell lines. Compounds with structural similarities to this compound showed promising results with IC50 values comparable to established chemotherapeutics like melphalan .
- Antiviral Activity : Some derivatives demonstrated antiviral properties against HEL cell cultures, with IC50 values ranging from 11-20 μM. This highlights the potential for developing antiviral agents based on the compound's structure .
Comparative Analysis
This compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 3-(dimethylamino)propanoate | C10H21N2O2 | 201.29 g/mol |
| Ethyl 3-(diethylamino)propanoate | C10H21N2O2 | 201.29 g/mol |
| Methyl 3-(diethylamino)butanoate | C11H23N2O2 | 215.32 g/mol |
This table illustrates the unique structural characteristics of this compound that may contribute to its distinct biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
